4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Description
This compound features a brominated benzene sulfonamide core linked to a 4-(diethylamino)-6-methylpyrimidin-2-yl group via an aniline bridge. Its molecular formula is C₂₁H₂₅BrN₆O₂S (molecular weight: 529.4 g/mol). Such structural attributes make it a candidate for therapeutic applications, particularly in targeting enzymes or receptors requiring sulfonamide-based inhibitors .
Properties
IUPAC Name |
4-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN5O2S/c1-4-27(5-2)20-14-15(3)23-21(25-20)24-17-8-10-18(11-9-17)26-30(28,29)19-12-6-16(22)7-13-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXASCOQZCLHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthetic Pathways
Core Sulfonamide Intermediate Synthesis
The synthesis begins with the preparation of the sulfonamide backbone. A common approach involves condensing 4-bromobenzenesulfonyl chloride with an aniline derivative. For example, 3 (5-bromo-2-methoxypyridin-3-amine) reacts with 2,4-difluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This step typically employs solvents like dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Key Reaction Conditions:
Bromination Strategies
Bromination is critical for introducing the 4-bromo substituent on the benzene ring. Two primary methods are documented:
Direct Bromination Using Molecular Bromine
Molecular bromine (Br₂) in chloroform or carbon tetrachloride facilitates electrophilic aromatic substitution. For instance, treating benzene-1-sulfonamide with Br₂ at 40°C for 6 hours achieves mono-bromination at the para position. Excess bromine must be quenched with sodium thiosulfate to prevent di-bromination.
Optimized Parameters:
Miyaura Borylation Followed by Bromination
An alternative route involves Miyaura borylation to install a boronate ester at the target position, followed by bromination. This method enhances regioselectivity and reduces side products. The boronate intermediate (5 ) is synthesized from 5-bromo-2-methoxypyridin-3-amine using bis(pinacolato)diboron and a palladium catalyst. Subsequent treatment with CuBr₂ yields the brominated product.
Advantages:
Coupling Reactions for Pyrimidinylamino Substituent
Suzuki-Miyaura Cross-Coupling
The pyrimidinylamino group is introduced via Suzuki coupling between the brominated sulfonamide and a diethylamino-methylpyrimidine boronic ester. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate this transformation in a mixture of THF and aqueous Na₂CO₃ at 80°C.
Representative Protocol:
| Component | Quantity |
|---|---|
| Brominated sulfonamide | 1.0 equiv |
| Pyrimidine boronic ester | 1.2 equiv |
| Pd(PPh₃)₄ | 5 mol% |
| Solvent | THF/H₂O (3:1) |
| Temperature | 80°C |
| Yield | 80–90% |
Buchwald-Hartwig Amination
For substrates sensitive to boronic esters, Buchwald-Hartwig amination offers an alternative. Using a palladium/Xantphos catalyst system, the brominated sulfonamide couples with 4-(diethylamino)-6-methylpyrimidin-2-amine in toluene at 100°C.
Critical Factors:
- Ligand: Xantphos (enhances catalyst stability)
- Base: Cs₂CO₃ (improves nucleophilicity)
- Yield: 75–85%
Purification and Characterization
Crystallographic Validation
Single-crystal X-ray diffraction confirms the molecular structure. For example, 4-bromo-N-(4-bromophenyl)benzenesulfonamide crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 5.0643 Å, b = 12.8006 Å, c = 20.5540 Å, and β = 91.076°. Hydrogen bonds (N–H···O) form infinite chains, stabilizing the lattice.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems improves scalability. Microreactors enhance heat/mass transfer, reducing reaction times by 40% while maintaining yields >85%.
Solvent Recovery Systems
Closed-loop solvent recovery (e.g., distillation of THF) reduces waste and costs. Automated systems achieve 90–95% solvent reuse.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is often used as a reagent in various organic reactions, including:
- Oxidation : The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride to yield amines.
- Substitution : The bromine atom can be replaced with other nucleophiles under appropriate conditions.
Biology
In biological research, 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is investigated for its potential as a biochemical probe . Its applications include:
- Enzyme Function Studies : The compound may help elucidate enzyme functions and protein interactions.
- Therapeutic Properties : It has shown promise in studies related to anti-cancer and anti-inflammatory activities.
Medicine
The therapeutic potential of this compound is significant:
- Anticancer Activity : Research indicates that it may inhibit cell proliferation and induce apoptosis in certain cancer cell lines by modulating key signaling pathways associated with cell survival and death.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
Industry
In industrial applications, the compound is utilized in:
- Pharmaceutical Development : It acts as an intermediate in synthesizing pharmaceuticals.
- Advanced Materials : Its unique structure allows for the development of new materials with specific properties.
Uniqueness
The unique combination of a bromine atom, diethylamino group, and pyrimidinyl group distinguishes this compound from similar derivatives, enhancing its reactivity and application scope.
The biological activity of 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide primarily involves:
- Interaction with enzymes and receptors
- Modulation of signaling pathways leading to therapeutic effects
- Potential anticancer and anti-inflammatory properties
Case Studies
- Anticancer Properties Study :
-
Anti-inflammatory Research :
- In vitro studies indicated a reduction in inflammatory markers, suggesting its efficacy for inflammatory diseases treatment.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8)
- Molecular Formula : C₂₂H₂₇N₅O₃S
- Molecular Weight : 441.5 g/mol
- Key Differences: Replaces bromine with a methoxy (-OCH₃) group at the benzene sulfonamide para position. Lower molecular weight due to the absence of bromine.
- Synthetic Relevance : Demonstrates the impact of halogen vs. alkoxy substituents on solubility and reactivity .
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CAS 923244-17-1)
- Molecular Formula : C₂₄H₃₀N₅O₃S
- Molecular Weight : 484.6 g/mol
- Key Differences :
- Incorporates methoxy and methyl groups at the 2,4,5-positions of the benzene sulfonamide.
- Increased steric bulk may hinder interactions with flat binding pockets but improve lipophilicity.
- Applications : Structural complexity suggests tailored pharmacokinetic properties .
Pyrimidine vs. Triazine Hybrids
4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 10)
- Molecular Formula : C₂₃H₃₁N₉O₃S
- Molecular Weight : 545.6 g/mol
- Key Differences :
- Biological Implications : Triazine derivatives often exhibit stronger DNA intercalation or kinase inhibition due to planar geometry .
4-{[4-(Cyclohexylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino}benzene-sulfonamide (Compound 29)
- Molecular Formula : C₂₃H₃₅N₇O₂S
- Molecular Weight : 505.6 g/mol
- Key Differences: Cyclohexylamino group introduces steric hindrance and lipophilicity. Lower polarity compared to pyrimidine analogs, suggesting improved membrane permeability .
Quinazoline and Pyrrolopyrimidine Derivatives
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS 361160-50-1)
- Molecular Formula : C₂₈H₂₂BrN₅O
- Molecular Weight : 548.4 g/mol
- Key Differences :
- Quinazoline core replaces pyrimidine, expanding the aromatic system for π-π stacking.
- Bromine at the quinazoline 6-position may influence intercalation with nucleic acids.
- Applications : Quinazoline derivatives are prominent in anticancer research .
7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Molecular Formula : C₂₇H₃₂N₈O₂S
- Molecular Weight : 556.7 g/mol
- Carboxamide group introduces hydrogen-bonding capability absent in the target compound .
Comparative Data Table
Biological Activity
The compound 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative that has attracted significant attention in medicinal chemistry due to its structural complexity and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential as a kinase inhibitor, and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 490.4 g/mol. The presence of a bromine atom, diethylamino group, and a 6-methylpyrimidine moiety contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24BrN5O2S |
| Molecular Weight | 490.4 g/mol |
| CAS Number | 923122-25-2 |
The biological activity of this compound is primarily linked to its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. Sulfonamides typically interfere with the bacterial enzyme dihydropteroate synthase, which is crucial for folate biosynthesis. This inhibition leads to a reduction in bacterial proliferation, making it an effective antimicrobial agent.
Additionally, the presence of the diethylamino and pyrimidine groups may enhance its binding affinity to specific enzymes, potentially positioning it as a kinase inhibitor. Kinases play vital roles in various cellular processes, including cell growth and metabolism, making them attractive targets for cancer therapy .
Antimicrobial Activity
Research indicates that 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide exhibits significant antibacterial properties. Studies have shown that it can effectively inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves competitive inhibition of bacterial enzymes essential for folate synthesis.
Case Studies:
- In Vitro Studies : In laboratory settings, the compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
- Synergistic Effects : When used in combination with other antimicrobial agents, such as β-lactams, this sulfonamide derivative exhibited synergistic effects, enhancing overall antibacterial efficacy.
Anticancer Potential
The structural components of 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide suggest potential anticancer activity. Similar sulfonamide derivatives have been explored for their ability to inhibit various cancer-related kinases. Preliminary studies indicate that this compound may also affect cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation .
Q & A
Q. How can 3D conformations from X-ray data be validated against solution-state NMR observations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
